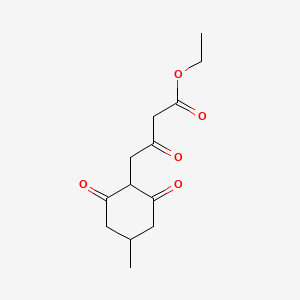![molecular formula C14H14N2O2 B2945274 N-[(4-methylphenyl)methyl]-2-nitroaniline CAS No. 99960-19-7](/img/structure/B2945274.png)
N-[(4-methylphenyl)methyl]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)methyl]-2-nitroaniline, also known as 4-Me-MNA, is a chemical compound that belongs to the class of nitroanilines. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-[(4-methylphenyl)methyl]-2-nitroaniline is not fully understood. However, it is believed to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)methyl]-2-nitroaniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of a number of cancer cell lines, including breast cancer and lung cancer cells. Additionally, N-[(4-methylphenyl)methyl]-2-nitroaniline has been shown to have low toxicity in animal studies, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-methylphenyl)methyl]-2-nitroaniline is its potential use in the development of new antibiotics and cancer therapies. It has also been shown to have low toxicity in animal studies, making it a potential candidate for further development. However, one of the main limitations of N-[(4-methylphenyl)methyl]-2-nitroaniline is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the study of N-[(4-methylphenyl)methyl]-2-nitroaniline. One area of research could be the development of new antibiotics and cancer therapies based on the properties of N-[(4-methylphenyl)methyl]-2-nitroaniline. Additionally, further studies could be conducted to better understand the mechanism of action of N-[(4-methylphenyl)methyl]-2-nitroaniline and its potential use as a fluorescent probe in biological imaging. Finally, studies could be conducted to improve the solubility of N-[(4-methylphenyl)methyl]-2-nitroaniline in water, making it easier to work with in certain experiments.
Conclusion:
In conclusion, N-[(4-methylphenyl)methyl]-2-nitroaniline is a chemical compound that has a number of potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, inhibit the growth of cancer cells, and have low toxicity in animal studies. While there are limitations to working with N-[(4-methylphenyl)methyl]-2-nitroaniline, there are also a number of potential future directions for its study, including the development of new antibiotics and cancer therapies, and the improvement of its solubility in water.
Métodos De Síntesis
The synthesis of N-[(4-methylphenyl)methyl]-2-nitroaniline involves the reaction of 4-methylbenzylamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography to obtain pure N-[(4-methylphenyl)methyl]-2-nitroaniline.
Aplicaciones Científicas De Investigación
N-[(4-methylphenyl)methyl]-2-nitroaniline has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, N-[(4-methylphenyl)methyl]-2-nitroaniline has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-6-8-12(9-7-11)10-15-13-4-2-3-5-14(13)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUPFGXYCXKGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

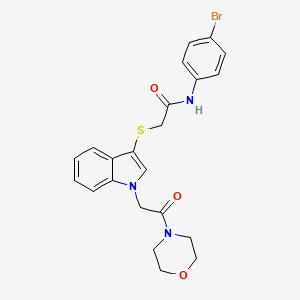
![4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2945195.png)
![4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2945196.png)
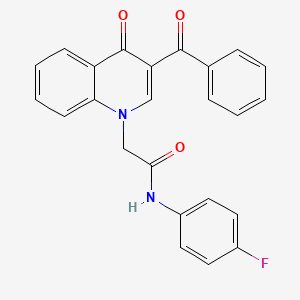
![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2945199.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)
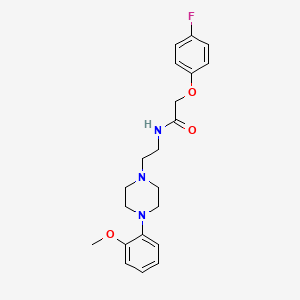
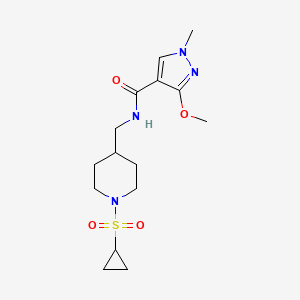
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2945206.png)
![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)
![6-(Pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)
